2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid 2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 60442-48-0
VCID: VC0511373
InChI: InChI=1S/C19H19NO5S/c1-2-25-19(24)15-13-9-5-6-10-14(13)26-17(15)20-16(21)11-7-3-4-8-12(11)18(22)23/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21)(H,22,23)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C19H19NO5S
Molecular Weight: 373.4g/mol

2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid

CAS No.: 60442-48-0

Main Products

VCID: VC0511373

Molecular Formula: C19H19NO5S

Molecular Weight: 373.4g/mol

2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid - 60442-48-0

CAS No. 60442-48-0
Product Name 2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid
Molecular Formula C19H19NO5S
Molecular Weight 373.4g/mol
IUPAC Name 2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C19H19NO5S/c1-2-25-19(24)15-13-9-5-6-10-14(13)26-17(15)20-16(21)11-7-3-4-8-12(11)18(22)23/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21)(H,22,23)
Standard InChIKey QRKGNIKWFKAJHB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3C(=O)O
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3C(=O)O
Solubility 41.5 [ug/mL]
PubChem Compound 1067752
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator